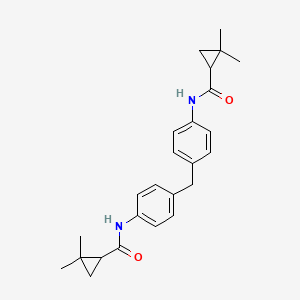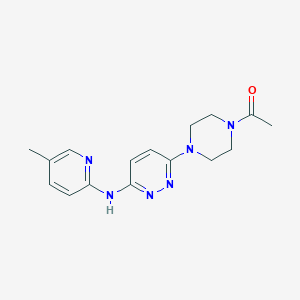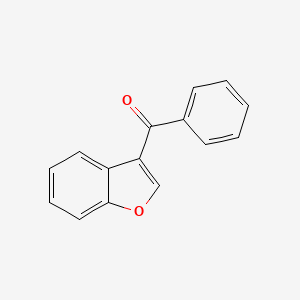
N,N'-(methylenedi-4,1-phenylene)bis(2,2-dimethylcyclopropanecarboxamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of chemicals characterized by their intricate molecular architecture and potential for diverse applications, including material science and polymer chemistry. Its structure suggests a combination of cyclopropane rings and amide linkages, hinting at unique physical and chemical properties.
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step chemical processes, including nucleophilic substitution reactions and polycondensation, to achieve the desired molecular architecture. For instance, the preparation of polyamides and related compounds from aromatic diamines and dicarboxylic acids via direct polycondensation highlights the intricate methodologies applied in synthesizing complex molecules (Hsiao et al., 2000; Liaw et al., 1999).
Molecular Structure Analysis
The molecular structure of similar compounds reveals a significant influence of the arrangement of functional groups and the backbone on the overall properties of the molecule. Studies on crystal structures and molecular conformations provide insights into the steric and electronic factors that dictate the behavior and reactivity of such compounds (Lin et al., 2001).
Chemical Reactions and Properties
The reactivity of compounds with complex structures like the one often involves interactions at the functional groups, such as amide linkages and cyclopropane rings. These reactions can lead to a variety of products, each with distinct properties, demonstrating the versatility of these compounds in chemical synthesis and modifications.
Physical Properties Analysis
Physical properties, including solubility, melting points, and glass transition temperatures, are crucial for understanding the potential applications of these compounds. The synthesis of polyamides with varying degrees of solubility and thermal stability illustrates the impact of molecular structure on these properties (Hsiao et al., 2000; Yang et al., 1999).
Wissenschaftliche Forschungsanwendungen
Environmental Health Impacts
- Endocrine Disruption by Plasticizers : Chemicals found in plastics, such as Bisphenol A and phthalates, act as endocrine disruptors in animals, including humans. These disruptors mimic hormones, interfering with the physiological functions of endogenous hormones and affecting reproductive organs, particularly during puberty (Lagos-Cabré & Moreno, 2012).
- Occupational Exposure to Bisphenol A (BPA) : Occupational exposure to BPA, an industrial chemical, can lead to significantly higher BPA levels in workers compared to the general population, affecting male sexual function and posing risks to offspring of exposed parents (Ribeiro, Ladeira, & Viegas, 2017).
Materials Science
- Ionic Liquids with Aliphatic and Aromatic Solutes : Research on imidazolium- and phosphonium-based ionic liquids has explored their phase behavior with various solutes. The solubility and interactions between these liquids and solutes have significant implications for industrial applications and environmental sustainability (Visak et al., 2014).
Chemical Synthesis and Applications
- Synthesis of Methylene-linked Liquid Crystal Dimers : Methylene-linked liquid crystal dimers, such as those with cyanoanilinebenzylidene and methoxyanilinebenzylidene groups, exhibit unique mesophases, including twist-bend nematic phases. These findings contribute to the development of advanced liquid crystal technologies (Henderson & Imrie, 2011).
- Synthesis and Applications of 1-Methylcyclopropene (1-MCP) : 1-MCP, an ethylene-action inhibitor, has been extensively studied for its effects on ethylene inhibition in a range of fruits and vegetables, highlighting its potential to improve postharvest quality and extend shelf life (Watkins, 2006).
Eigenschaften
IUPAC Name |
N-[4-[[4-[(2,2-dimethylcyclopropanecarbonyl)amino]phenyl]methyl]phenyl]-2,2-dimethylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O2/c1-24(2)14-20(24)22(28)26-18-9-5-16(6-10-18)13-17-7-11-19(12-8-17)27-23(29)21-15-25(21,3)4/h5-12,20-21H,13-15H2,1-4H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOFXZPHKSAXPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4CC4(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-5,6-dimethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B5592103.png)
![N-{(3S*,4R*)-4-isopropyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5592110.png)
![1-{3-[(6-methyl-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5592117.png)
![5,5-dimethyl-5,6-dihydrotetrazolo[5,1-a]isoquinoline](/img/structure/B5592120.png)
![N,N-dimethyl-3-oxo-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decane-8-sulfonamide](/img/structure/B5592125.png)
![8-[(2,6-dimethyl-4-morpholinyl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5592141.png)
![ethyl {[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5592145.png)


![1,9-dioxaspiro[5.5]undec-4-yl{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}amine](/img/structure/B5592191.png)
![6-({4-[2-fluoro-4-(methylsulfonyl)phenyl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5592194.png)
![3-(cyanomethyl)-5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5592195.png)
![2-(4-chlorobenzyl)-8-[(4R)-4-hydroxy-L-prolyl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5592203.png)
![({[5-(aminocarbonyl)-3-thienyl]sulfonyl}amino)(phenyl)acetic acid](/img/structure/B5592207.png)